Ibrutinib impurity 28
Description
Ibrutinib Impurity 28 is a structurally related compound identified during the synthesis or degradation of ibrutinib, a Bruton’s tyrosine kinase (BTK) inhibitor used to treat B-cell malignancies. These impurities are critical to monitor, as they may affect drug efficacy, stability, and safety .
Properties
IUPAC Name |
1-methyl-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O/c1-23-18-15(17(19)20-11-21-18)16(22-23)12-7-9-14(10-8-12)24-13-5-3-2-4-6-13/h2-11H,1H3,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMSABXWDTDDUPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=NC(=C2C(=N1)C3=CC=C(C=C3)OC4=CC=CC=C4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Physicochemical Characteristics
-
Solubility : Sparingly soluble in polar solvents (e.g., water) but readily dissolves in dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
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Stability : Degrades under acidic or oxidative conditions, necessitating storage at 4°C in inert atmospheres.
Synthetic Routes to this compound
Derivatization During Ibrutinib Synthesis
This compound is primarily formed during the final coupling step of ibrutinib synthesis, where 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine reacts with an activated acryloylpiperidine intermediate. Competing nucleophilic attacks at alternative sites on the pyrazolopyrimidine core lead to structural variants like impurity 28.
Example Pathway:
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Activation of (S)-1-acryloylpiperidin-3-ol :
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Coupling Reaction :
Optimization Challenges :
Intentional Synthesis for Reference Standards
For analytical purposes, impurity 28 is synthesized via targeted methylation:
Stepwise Procedure:
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Starting Material : 3-(4-Phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.0 equiv).
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Methylation :
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Reaction Conditions :
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Workup :
Yield : 68–72% after purification.
Analytical Characterization and Validation
Chromatographic Profiling
A stability-indicating ultra-high-performance liquid chromatography (UHPLC) method has been validated for impurity 28 quantification:
| Parameter | Value |
|---|---|
| Column | C18 (150 × 4.6 mm, 2.7 µm) |
| Mobile Phase | Acetonitrile:0.1% formic acid (45:55) |
| Flow Rate | 0.8 mL/min |
| Detection | UV at 254 nm |
| Retention Time | 6.8 ± 0.2 minutes |
| Linearity Range | 0.1–5.0 µg/mL (R² = 0.999) |
Forced Degradation Studies :
Spectroscopic Confirmation
Industrial-Scale Purification Strategies
Recrystallization
Preparative HPLC
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Column : XBridge Prep C18 (250 × 30 mm, 5 µm).
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Mobile Phase : Methanol:ammonium acetate buffer (pH 4.5) = 65:35.
Regulatory and Quality Considerations
The International Council for Harmonisation (ICH) guidelines mandate impurity levels below 0.15% in drug substances. Batch analyses of ibrutinib API (active pharmaceutical ingredient) show impurity 28 concentrations of 0.08–0.12% , compliant with regulatory thresholds .
Chemical Reactions Analysis
Ibrutinib impurity 28 undergoes various chemical reactions, including oxidation and reduction. The compound is susceptible to alkaline and oxidative stress, leading to its formation from Ibrutinib . Common reagents and conditions used in these reactions include alkaline solutions and oxidizing agents. The major products formed from these reactions are structurally similar to Ibrutinib but with modifications that result from the degradation process .
Scientific Research Applications
Role in Drug Development
Ibrutinib impurity 28 is significant in the context of drug formulation and development. Understanding its properties can help in:
- Quality Control : Monitoring impurities during the synthesis of Ibrutinib is crucial for ensuring the safety and efficacy of the final product. The presence of impurities can affect the pharmacokinetics and pharmacodynamics of the drug, necessitating rigorous analytical methods to quantify and control these impurities .
- Regulatory Compliance : Pharmaceutical companies must adhere to stringent regulatory guidelines regarding impurities. Documenting the presence and impact of this compound can aid manufacturers in meeting these regulatory requirements, which is vital for market approval .
Purification Processes
The purification of Ibrutinib from its impurities, including impurity 28, is a critical step in the production process. The following methods are commonly employed:
- Column Chromatography : A method involving silica gel to separate Ibrutinib from its impurities effectively. This process ensures that the final product meets the required purity standards, often exceeding 99% .
- Recrystallization : This technique is used after initial purification to further enhance the purity of Ibrutinib by removing residual impurities, including this compound. The crystallization process can significantly impact the physical properties of the drug, such as solubility and stability .
Case Studies and Research Findings
Several studies highlight the importance of managing impurities like this compound:
- A retrospective study evaluated long-term outcomes in patients treated with Ibrutinib, noting that adverse events were observed in a small percentage of patients. These findings emphasize the need for ongoing monitoring of drug purity to mitigate risks associated with impurities .
- Research on novel crystalline forms of Ibrutinib suggests that improved formulations could enhance bioavailability and reduce adverse effects related to impurities .
Data Tables
The following table summarizes key characteristics and findings related to this compound:
| Characteristic | Description |
|---|---|
| Chemical Structure | Specific structural details not provided |
| Purification Methods | Column chromatography, recrystallization |
| Regulatory Importance | Critical for compliance with pharmaceutical standards |
| Clinical Impact | Potentially affects efficacy and safety profiles |
| Research Findings | Limited direct studies; indirect implications noted |
Mechanism of Action
it is structurally related to Ibrutinib, which inhibits Bruton tyrosine kinase by forming a covalent bond with a cysteine residue at the active site of the kinase . This inhibition disrupts the B-cell receptor signaling pathway, leading to the suppression of B-cell activation, differentiation, and proliferation .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues of Ibrutinib
Ibrutinib’s core structure includes a pyrazolo[3,4-d]pyrimidine scaffold. Impurities often arise from modifications to this scaffold, such as isomerization, oxidation, or dimerization. For example:
- N-Desacryloyl Impurity : Formed via hydrolysis of the acrylamide group, this impurity retains the pyrazolo-pyrimidine core but lacks the covalent binding moiety critical for BTK inhibition .
- Dimer Impurities : Result from unintended polymerization during synthesis, doubling the molecular weight (e.g., ~881.02 Da) compared to ibrutinib (826.97 Da) .
- IBT6A Hydrochloride : An impurity with a modified piperidine ring, affecting its kinase selectivity .
Table 1: Structural Comparison of Ibrutinib and Select Impurities
| Compound | Molecular Formula | Molecular Weight (Da) | Key Structural Difference |
|---|---|---|---|
| Ibrutinib | C₂₅H₂₄N₆O₂ | 440.50 | Reference compound (BTK inhibitor) |
| Ibrutinib Impurity 28 | Not specified | Inferred 400–900 | Likely isomer or degradation product |
| N-Desacryloyl Impurity | C₂₃H₂₂N₆O | 398.46 | Loss of acrylamide group |
| Ibrutinib Dimer | C₅₀H₄₈N₁₂O₄ | 881.02 | Covalent linkage of two ibrutinib units |
Comparison with BTK Inhibitors
Ibrutinib shares functional similarities with other BTK inhibitors but differs in impurity profiles:
- AVL-292 : A phase III BTK inhibitor with an IC₅₀ of 0.6 nM (vs. ibrutinib’s 0.3 nM). Unlike ibrutinib impurities, AVL-292 derivatives like compound 10j (IC₅₀ = 0.4 nM) retain full inhibitory activity despite structural tweaks .
- Acrylamide Warhead Modifications : The acrylamide group in ibrutinib is essential for BTK binding. Impurities lacking this moiety (e.g., N-Desacryloyl) lose BTK affinity but may retain off-target effects, such as necroptosis inhibition via RIPK3 binding .
Table 2: Functional Comparison with BTK Inhibitors
| Compound | IC₅₀ (BTK Inhibition, nM) | Key Feature | Safety Profile |
|---|---|---|---|
| Ibrutinib | 0.3 | Covalent BTK binding | Hemorrhage risk (3.7%) |
| AVL-292 | 0.6 | Non-covalent binding | Similar to ibrutinib |
| Compound 10j | 0.4 | Optimized scaffold | Preclinical data only |
| N-Desacryloyl | Inactive | Loss of acrylamide group | Unstudied |
Detection and Quantification
Q & A
Q. How to reconcile discrepancies between computational predictions and experimental toxicity data for impurity 28?
- Methodological Answer : Computational models (e.g., Derek Nexus) may overpredict genotoxicity due to structural alerts. Validate predictions with in vitro assays (Ames, Comet) and adjust QSAR parameters using experimental IC₅₀ values. Cross-reference with structural analogs’ toxicity profiles to refine risk assessments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
